molecular formula C15H19ClN4O3 B1670650 Dimefuron CAS No. 34205-21-5

Dimefuron

Cat. No. B1670650
CAS RN: 34205-21-5
M. Wt: 338.79 g/mol
InChI Key: DHWRNDJOGMTCPB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Dimefuron consists of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms . The exact mass is 338.11 and the molecular weight is 338.790 .


Physical And Chemical Properties Analysis

Dimefuron has a low aqueous solubility and a low volatility . It has a density of 1.3±0.1 g/cm3, a molar refractivity of 87.9±0.5 cm3, and a molar volume of 259.5±7.0 cm3 .

Scientific Research Applications

Herbicide Efficacy in Agriculture

Dimefuron has been studied for its effectiveness as a herbicide in agricultural settings. Glasgow, Dicks, and Hodgson (1976) in their study found that pre-emergence applications of Dimefuron effectively controlled weeds in spring-sown field beans without damaging the crop, highlighting its potential utility in agriculture (Glasgow, Dicks, & Hodgson, 1976).

Soil Adsorption and Environmental Interaction

Barriuso, Baer, and Calvet (1992) investigated the interaction between Dimefuron and soils, particularly focusing on how dissolved organic matter influences the adsorption and desorption of this herbicide in soil. Their findings provide crucial insights into the environmental behavior of Dimefuron, which is essential for assessing its environmental impact and safety (Barriuso, Baer, & Calvet, 1992).

Differential Tolerance in Plants

In another study, Glasgow and Dicks (1980) explored the differential tolerance of field bean and pea to Dimefuron. They discovered that peas exhibited greater tolerance to Dimefuron compared to field beans, suggesting that the herbicide's effects can vary significantly between different plant species (Glasgow & Dicks, 1980).

Potential Risks and Management

A study on the mitodepressive and chromotoxic activities of Dimefuron by Badr (1983) offers valuable information on the potential risks associated with its use. Understanding these risks is vital for developing strategies to mitigate any negative effects on non-target organisms and the environment (Badr, 1983).

Strategic Application in Crop Protection

Research by Clay (1980) on the use of Dimefuron in strawberries demonstrated its varying toxicity based on application methods. This study underscores the importance of tailored application strategies to maximize efficacy while minimizing potential harm (Clay, 1980).

Safety And Hazards

Dimefuron may be persistent in soil and aquatic systems depending on local conditions . It is highly toxic to algae, moderately toxic to earthworms but is less toxic to other organisms for which data is available . Dimefuron has a low oral mammalian toxicity .

properties

IUPAC Name

3-[4-(5-tert-butyl-2-oxo-1,3,4-oxadiazol-3-yl)-3-chlorophenyl]-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O3/c1-15(2,3)12-18-20(14(22)23-12)11-7-6-9(8-10(11)16)17-13(21)19(4)5/h6-8H,1-5H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWRNDJOGMTCPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)O1)C2=C(C=C(C=C2)NC(=O)N(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058059
Record name Dimefuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimefuron

CAS RN

34205-21-5
Record name Dimefuron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34205-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimefuron [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034205215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimefuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-[5-(tert-butyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]-3-chlorophenyl]-1,1-dimethylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.148
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMEFURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39TXE38663
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
603
Citations
E Barriuso, U Baer, R Calvet - 1992 - Wiley Online Library
Dissolved organic matter (DOM) from several sources influenced the adsorption and the desorption by soil of three herbicides: dimefuron {4‐[2‐chloro‐4‐(3,3‐dimethylureido) phenyl]‐2…
Number of citations: 287 acsess.onlinelibrary.wiley.com
JL Glasgow, JW Dicks - Weed Research, 1980 - Wiley Online Library
… dimefuron between concentrations of 0.5 and 1.0. The Hill activity of isolated chloroplasts from pea was more sensitive to dimefuron … that root‐applied 14 C dimefuron was more readily …
Number of citations: 3 onlinelibrary.wiley.com
R Suwanketnikom, W Sasiprapa - Agriculture and Natural …, 1991 - li01.tci-thaijo.org
… dimefuron in pineapple were not identificd in this study, it is believed that degradation of dimefuron … The residues of dimefuron equivalent in the flesh of pineapple were found in 3 forms (…
Number of citations: 3 li01.tci-thaijo.org
W Sasiprapa - 1988 - kukr.lib.ku.ac.th
… Dimefuron and/or its metabolites were absorbed via the roots and/or shoots and transported … The 14C-residues expressed as dimefuron equivalents in flesh, peel, crown, stem and …
Number of citations: 2 kukr.lib.ku.ac.th
P Pakkong, J Vadeilai - 1996 - inis.iaea.org
… dimefuron in soil by using biometer flask experiment was conducted under laboratory condition. 14C-dimefuron was … The result of dimefuron degradation as 14C 02 in sterile normal and …
Number of citations: 2 inis.iaea.org
E Barriuso, S Houot, C Serra‐Wittling - Pesticide Science, 1997 - Wiley Online Library
… ,4‐D, metsulfuron‐methyl and dimefuron) in soil after compost addition were monitored during … , simazine, terbutryn, pendimethalin and dimefuron). Compost addition had little effects on …
Number of citations: 256 onlinelibrary.wiley.com
JL Glasgow, JW Dicks… - Annals of applied biology, 1976 - Wiley Online Library
… Of the eight herbicide treatments in Expt 2, pre-emergence applications of simazine and dimefuron and the early postemergence applications of dimefuron at I -0 kg/ha effectively …
Number of citations: 19 onlinelibrary.wiley.com
W Chomsuk - 1989 - agris.fao.org
… 3.0 kg ai/ha or the combinations of dimefuron at 2.0 and diuron (3-(… combination of equal rates of dimefuron and diuron at 2.0 to … Surfactant increased the efficacy of dimefuron and diuron …
Number of citations: 0 agris.fao.org
JW Dicks, JL Glasgow - Proceedings of the... British …, 1976 - British Crop Protection Council
Number of citations: 0
RB Pink - Proceedings, 1976
Number of citations: 3

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